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A comprehensive guide for researchers and drug development professionals on the

biochemical and pharmacological properties of two prominent fatty acid amide hydrolase

(FAAH) inhibitors.

This guide provides a detailed, data-driven comparison of two well-characterized irreversible

inhibitors of fatty acid amide hydrolase (FAAH), PF-750 and PF-04457845. Both compounds

have been instrumental in the exploration of the endocannabinoid system as a therapeutic

target. This document summarizes their performance based on available experimental data,

details the methodologies of key experiments, and visualizes relevant pathways and workflows

to aid in the objective assessment of these research tools.

Biochemical Performance and Potency
Both PF-750 and PF-04457845 are time-dependent, covalent inhibitors that act by

carbamylating the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its

irreversible inactivation.[1][2] This mechanism effectively halts the degradation of the

endocannabinoid anandamide and other fatty acid amides, potentiating their signaling.

While both are potent inhibitors, PF-04457845 demonstrates significantly higher potency

against human FAAH.[1] The inhibitory constant (kinact/Ki) for PF-04457845 is 40,300 M-1s-1,

and it exhibits an IC50 of 7.2 nM.[1][2] In a direct comparison, PF-04457845 was found to be

approximately 50-fold more potent than PF-750.[1] PF-750's IC50 for human FAAH is reported

as 16.2 nM after a 60-minute pre-incubation. Its inhibitory activity is time-dependent, with IC50
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values of 0.6 µM and 0.016 µM after 5 and 60 minutes of preincubation with recombinant

human FAAH, respectively.[3]

Parameter PF-750 PF-04457845 Reference

Target
Fatty Acid Amide

Hydrolase (FAAH)

Fatty Acid Amide

Hydrolase (FAAH)
[1][3]

Mechanism of Action

Irreversible, covalent

inhibitor

(carbamylation of

Ser241)

Irreversible, covalent

inhibitor

(carbamylation of

Ser241)

[1][2]

hFAAH IC50
16.2 nM (60 min pre-

incubation)
7.2 nM [1]

hFAAH kinact/Ki ~800 M-1s-1 40,300 M-1s-1 [1][4]

Selectivity Profile
A critical attribute for any pharmacological inhibitor is its selectivity. Both PF-750 and PF-

04457845 have been profiled for their selectivity against other serine hydrolases.

PF-04457845 has been described as having an "exquisite" selectivity for FAAH.[1][2] Activity-

based protein profiling (ABPP) in various human and mouse tissue proteomes showed no off-

target activity at concentrations up to 100 µM.[1] This high degree of selectivity minimizes the

potential for confounding effects from the inhibition of other enzymes.

PF-750 is also characterized as a highly selective FAAH inhibitor.[3] Activity-based profiling of

human and murine tissue proteomes revealed no discernible off-target activity at

concentrations up to 500 µM.[3]

While both compounds are highly selective, the available data for PF-04457845 from

comparative studies with less selective compounds like URB597 robustly demonstrates its

superior selectivity profile.[1][2]
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The pharmacokinetic profiles of these inhibitors are crucial for their application in in vivo

studies.

PF-04457845 has demonstrated excellent pharmacokinetic properties, including high oral

bioavailability in preclinical species (88% in rats and 58% in dogs) and good brain permeability.

[1] In humans, PF-04457845 is rapidly absorbed, with a median tmax of 0.5-1.2 hours.[5] It

exhibits dose-proportional pharmacokinetics at higher doses, and steady-state is achieved by

day 7 with once-daily dosing.[5]

Detailed pharmacokinetic data for PF-750 is less extensively published in the reviewed

literature. However, it is described as being orally active.

Parameter PF-04457845 Reference

Oral Bioavailability (Rat) 88% [1]

Oral Bioavailability (Dog) 58% [1]

Human tmax (single dose) 0.5 - 1.2 hours [5]

Human Steady State
Achieved by day 7 (once daily

dosing)
[5]

In Vivo Efficacy
PF-04457845 has shown potent antinociceptive effects in rodent models of both inflammatory

and non-inflammatory pain.[1][6] A minimum effective dose of 0.1 mg/kg (p.o.) was observed in

a rat model of inflammatory pain, with efficacy comparable to 10 mg/kg of naproxen.[2] The

long duration of action of PF-04457845 is a key feature, with a single 1 mg/kg oral dose

showing efficacy for 24 hours, which correlates with near-complete FAAH inhibition and

sustained elevation of anandamide in the brain.[1]

Comparative in vivo efficacy data for PF-750 in the same models was not found in the reviewed

literature.
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To provide a clearer understanding of the context in which these inhibitors are studied, the

following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow

for inhibitor characterization.
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Caption: FAAH Signaling Pathway and Inhibition by PF-750 or PF-04457845.
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Experimental Workflow for FAAH Inhibitor Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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